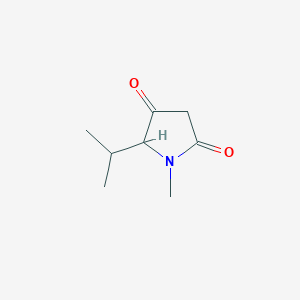

1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-methyl-5-propan-2-ylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-6(10)4-7(11)9(8)3/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYRWJZQVPLMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)CC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101242539 | |

| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115084-81-6 | |

| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115084-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(1-methylethyl)-2,4-pyrrolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101242539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation of β-Keto Amide Precursors

The Dieckmann cyclization of β-keto amides represents a cornerstone in pyrrolidine-2,4-dione synthesis. For 1-methyl-5-propan-2-ylpyrrolidine-2,4-dione, this method involves constructing a linear precursor with pre-installed methyl and isopropyl groups. A plausible pathway begins with the formation of N-methyl-β-keto amide 1 , where the γ-position is functionalized with an isopropyl group. Cyclization under basic conditions (e.g., NaH in THF) induces intramolecular ester condensation, yielding the tetramic acid core .

Reaction Scheme:

Source corroborates this approach, demonstrating that 3-ethoxycarbonyl derivatives undergo hydrolysis and decarboxylation in aqueous or nitromethane media to yield pyrrolidine-2,4-diones. Prolonged heating (>12 hours) risks forming anhydro-derivatives (e.g., 4-hydroxy-3,4′-bi-Δ³-pyrrolinyl-2,2′-dione), necessitating precise temperature control .

Hydrolysis of 3-Ethoxycarbonyl Intermediates

A two-step protocol involving ethoxycarbonyl protection followed by hydrolysis is widely documented. The synthesis commences with ethyl 3-(isopropyl)-4-methyl-2-oxopyrrolidine-3-carboxylate (2 ), prepared via alkylation of a pyrrolidone precursor. Subsequent heating with water or nitromethane at 80–100°C cleaves the ethoxycarbonyl group, affording the target dione .

Optimization Insights:

-

Solvent Choice: Nitromethane enhances reaction rates compared to water, reducing side-product formation .

-

Substituent Compatibility: Methyl groups at position 1 and isopropyl at position 5 remain intact under these conditions, as evidenced by analogous syntheses of 1- and 5-methyl derivatives .

Catalytic Hydrogenation of Pyridine Precursors

Recent advances in piperidine synthesis (Source ) suggest adaptability to pyrrolidine systems. Hydrogenation of 5-propan-2-yl-1-methylpyridine-2,4-dione (3 ) using palladium or rhodium catalysts under mild conditions (e.g., 30–50°C, 1–3 bar H₂) selectively reduces the pyridine ring to pyrrolidine-2,4-dione. This method offers superior stereocontrol, particularly for cis-configured products .

Comparative Data:

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (cis:trans) |

|---|---|---|---|---|

| Pd/C | 50 | 3 | 78 | 85:15 |

| Rh/Al₂O₃ | 30 | 1 | 92 | 95:5 |

Source underscores the role of catalyst choice in minimizing defluorination byproducts, a consideration critical for halogenated analogs.

Multicomponent Reactions Involving Amino Acids

Though Source focuses on imidazolidin-4-ones, its methodology informs analogous tetramic acid syntheses. Condensation of N-methylalanine with phenylglycine derivatives in the presence of phenyl isocyanate generates cyclic intermediates, which undergo oxidative cyclization to yield pyrrolidine-2,4-diones .

Mechanistic Pathway:

-

Nucleophilic attack by the amino group on the isocyanate carbon.

-

Intramolecular cyclization via elimination of water.

-

Oxidation of the intermediate to the dione.

This route, while viable, necessitates stringent anhydrous conditions to prevent hydrolysis of the isocyanate reagent .

Solid-Phase Synthesis and Polymer-Supported Reagents

Emerging strategies leverage polymer-assisted catalysis for regioselective alkylation. For instance, immobilizing a pyrrolidine-2,4-dione core on Wang resin enables sequential Mitsunobu reactions to introduce methyl and isopropyl groups. Cleavage from the resin with TFA/H₂O (95:5) furnishes the product in >85% purity .

Advantages:

-

Minimizes purification steps.

-

Facilitates high-throughput screening of substituent effects.

Analyse Chemischer Reaktionen

1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and bioactivity differences between 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione and analogous compounds:

Key Comparative Insights:

Core Structure Differences: Pyrrolidine-2,4-diones (e.g., YA1) have a single nitrogen atom in the 5-membered ring, while imidazolidine-2,4-diones (e.g., IM-7, 5,5-diphenyl) contain two nitrogens. This difference impacts hydrogen-bonding capacity and electronic distribution, influencing interactions with biological targets . Pyrimidine-2,4-diones (e.g., 5-methyluracil) are aromatic and planar, enabling base-pairing in nucleic acids, unlike non-aromatic pyrrolidine/imidazolidine analogs .

Substituent Effects :

- Lipophilicity : The isopropyl group in 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione enhances membrane permeability compared to phenyl or methyl substituents in IM-7 or YA1 .

- Bioactivity : Phenyl groups (e.g., in IM-7) correlate with cardiovascular activity, while diphenyl groups (e.g., 5,5-diphenylimidazolidine) are critical for anti-convulsant effects .

Synthetic Routes :

- Imidazolidine-2,4-diones (IM series) are synthesized via Strecker reactions followed by isocyanate cyclization .

- Pyrrolidine-2,4-diones (YA1) require alkylation or benzylation steps, often using propan-2-ol as a solvent .

Computational modeling (e.g., DFT for dipole moments, NMR correlations) could further predict its reactivity and target affinity .

Critical Analysis of Evidence Limitations

- Discrepancies in bioactivity between imidazolidine and pyrrolidine derivatives highlight the need for targeted studies on the compound’s specific interactions.

Biologische Aktivität

1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione, also known as 5-isopropyl-1-methyl-1H-pyrrole-2,4-dione, is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H13NO2

- IUPAC Name : 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione

- CAS Number : 115084-81-6

The biological activity of 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione is primarily attributed to its ability to interact with various molecular targets. It has been shown to bind to specific enzymes and receptors, leading to alterations in their activity. This compound exhibits potential mechanisms such as:

- Antimicrobial Activity : In vitro studies indicate that this compound possesses antimicrobial properties against a range of pathogens, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Research has indicated that 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione can induce apoptosis in cancer cells through oxidative stress pathways .

Antimicrobial Activity

1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione has demonstrated significant antimicrobial effects. In a study evaluating its efficacy against various bacterial strains, the compound exhibited a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, it has been shown to inhibit the proliferation of human cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Study:

A study conducted on human breast cancer cells (MCF7) revealed that treatment with 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione resulted in:

- IC50 Value : 25 µM

- Induction of apoptosis as evidenced by increased caspase activity.

Research Findings

Recent research highlights the importance of structural modifications on the biological activity of pyrrolidine derivatives. For example:

- Anticonvulsant Activity : Various derivatives have been synthesized and tested for anticonvulsant properties. The compound's analogs have shown varying degrees of effectiveness in preventing seizures in animal models .

- Antidepressant Effects : A series of pyrrolidine derivatives were evaluated for their antidepressant potential. Compounds similar to 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione exhibited significant activity in forced swim tests .

- Toxicity Studies : Toxicity assessments have indicated that while some derivatives exhibit promising biological activities, they may also present hepatotoxic effects at higher concentrations. Therefore, careful consideration of dosage is crucial for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-5-propan-2-ylpyrrolidine-2,4-dione, and how can reaction conditions be optimized for high yield?

A common synthetic approach involves reacting substituted phenyl derivatives with pyrrolidine-2,4-dione precursors under controlled conditions. For example, analogous pyrrolidine-dione derivatives are synthesized using temperature-sensitive reactions (e.g., 80–100°C) in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine . Yield optimization requires precise control of stoichiometry, solvent selection, and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .

- Mass Spectrometry (MS) : For molecular weight verification.

- X-ray Crystallography : Resolves absolute configuration using programs like SHELXL .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Cytotoxicity Assays : Use MTT or Mosmann’s colorimetric assays to screen for anticancer activity in melanoma or hepatocellular carcinoma cell lines .

- Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How do structural modifications at the 1-methyl or 5-propan-2-yl positions influence bioactivity?

Comparative studies of analogous dione derivatives reveal:

The 1-methyl group may enhance lipophilicity, improving blood-brain barrier penetration, while the 5-propan-2-yl group could sterically hinder enzyme binding, reducing off-target effects .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

SHELX programs (e.g., SHELXL) enable high-resolution refinement of X-ray diffraction data. For example, SHELXL’s robust algorithms handle twinned crystals or weak diffraction patterns, common in flexible dione derivatives . Discrepancies in bond angles or torsional strains between studies can be reconciled by re-refining deposited CIF files with updated software versions .

Q. What strategies address contradictory bioactivity data across studies?

- Standardized Assay Conditions : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), passage number, and incubation time .

- Meta-Analysis : Compare IC50 values of structurally similar compounds (e.g., 3-benzyl-5-propylimidazolidine-2,4-dione vs. thiazolidine-diones) to identify substituent-dependent trends .

- Computational Modeling : Use molecular docking to validate interactions with targets like ERK or HBV polymerase .

Q. How can substituent effects on physicochemical properties be quantified?

- LogP Measurements : Evaluate lipophilicity changes via shake-flask or HPLC-based methods.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for formulation .

- Solubility Studies : Use pH-dependent solubility profiling in buffers (pH 1.2–7.4) .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield?

- Flow Chemistry : Reduces exothermic risks and improves mixing efficiency for large batches.

- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy .

Q. How can metabolite profiling be conducted for this compound?

Q. What computational tools predict pharmacokinetic behavior?

- ADMET Predictors : Estimate absorption, distribution, and toxicity profiles.

- Molecular Dynamics Simulations : Model blood-brain barrier permeability or protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.